REACTION_CXSMILES
|
[F:1][C:2]1[C:13]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH3:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[Mg]Br>>[CH3:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[C:4]([C:3]1[CH:10]=[CH:11][CH:12]=[C:13]([C:14]([F:15])([F:16])[F:17])[C:2]=1[F:1])=[O:5]
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Name
|
|
Quantity
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4.42 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N(C)OC)C=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C(=O)C1=C(C(=CC=C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |